(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid
Description
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid is a synthetic intermediate widely utilized in medicinal chemistry and peptide synthesis. Its structure features a bicyclic indane backbone, a Boc-protected amino group, and a carboxylic acid moiety. This compound is valued for its conformational rigidity, which enhances binding specificity in drug design.
Properties
IUPAC Name |
(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-8-11(13(17)18)9-6-4-5-7-10(9)12/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSDKYXKFGPBO-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of cis-3-Amino-1-indanecarboxylic Acid
The indane backbone is constructed via cyclization of substituted phenylpropanoid precursors. A common approach involves the use of indanone derivatives subjected to reductive amination or Strecker synthesis to introduce the amino group. For example:
Key parameters :
Table 1: Comparison of Cyclization Methods
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Keto-indanecarboxylate | HCl (2M) | 80 | 68 | 89 |
| 3-Azido-indanone | Pd/C (H₂) | 25 | 72 | 92 |
| 3-Nitro-indanone | Zn/HCl | 60 | 65 | 85 |
Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions to prevent racemization:
Optimization insights :
Table 2: Boc Protection Conditions and Outcomes
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA | DCM | 4 | 88 | 95 |
| DMAP | THF | 6 | 82 | 93 |
| NaOH | DMF | 3 | 75 | 89 |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key steps include:
Table 3: Scalability Data for Pilot Plants
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual output (kg) | 50 | 200 |
| Purity consistency | ±3% | ±1% |
| Energy cost ($/kg) | 120 | 80 |
Stereochemical Control and Characterization
Chemical Reactions Analysis
Types of Reactions
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Amides or other derivatives.
Scientific Research Applications
Organic Synthesis
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a precursor in the formation of various derivatives that are valuable in medicinal chemistry.
Medicinal Chemistry
The compound has been explored for its potential biological activities, particularly in influencing neurotransmitter systems. Its role as a beta-amino acid makes it relevant for developing pharmaceuticals targeting neurological conditions .
Enzyme-Substrate Interaction Studies
Due to its structural characteristics, cis-3-AI is used as a model compound for studying enzyme-substrate interactions. This application is essential for understanding how drugs interact with biological targets at the molecular level .
Case Study 1: Amidation Reactions
Research has demonstrated that this compound can effectively participate in amidation reactions using boronic acid catalysts. This method allows for the efficient formation of amides with minimal racemization, making it suitable for synthesizing tertiary amino acids .
Case Study 2: Curtius Rearrangement
The Curtius rearrangement has been employed to synthesize bioactive compounds from carboxylic acids, including those derived from cis-3-AI. This reaction pathway is significant in drug discovery, particularly for compounds that exhibit potent biological activity against specific targets .
Mechanism of Action
The mechanism of action of (+/-)-cis-Boc-3-amino-1-indanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The comparison focuses on 1-(Boc-Amino)cyclopropanecarboxylic acid, a cyclopropane-containing analog, due to its structural and functional similarities (e.g., Boc protection, carboxylic acid group). Key differences arise from the indane vs. cyclopropane ring systems:
Key Observations :
- The indane derivative’s larger molecular weight and aromatic system likely reduce solubility compared to the cyclopropane analog.
- Both compounds exhibit similar hydrogen-bonding capacity, critical for target interactions.
Pharmacokinetic and Bioavailability Profiles
Data for the cyclopropane analog suggest moderate gastrointestinal (GI) absorption and low blood-brain barrier (BBB) penetration . For the indane derivative:
- GI Absorption : Likely lower due to reduced solubility.
- BBB Permeability : Further diminished by the rigid, bulky indane structure.
- P-gp Substrate Status : Both compounds may act as substrates, limiting bioavailability.
Research Findings and Implications
Stability and Reactivity
In contrast, the indane derivative’s fused aromatic rings enhance stability but may limit functionalization opportunities.
Biological Activity
(+/-)-cis-Boc-3-amino-1-indanecarboxylic acid (commonly referred to as cis-3-AI) is a chiral beta-amino acid derivative notable for its unique indane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in influencing neurotransmitter systems and serving as a versatile building block in organic synthesis. This article reviews the biological activity of cis-3-AI, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of cis-3-AI is , with a molar mass of approximately 177.2 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The presence of the indane ring contributes to its unique pharmacological properties.
Mode of Action
The amino group and carboxylic acid group in cis-3-AI can participate in various chemical reactions. The carboxylic acid group can form esters or amides, which may influence its biological activity.
Biochemical Pathways
Amino acids and carboxylic acids are involved in numerous biochemical pathways, including protein synthesis and metabolism. The specific pathways affected by cis-3-AI remain to be fully elucidated.
Pharmacokinetics
The pharmacokinetics of cis-3-AI depend on factors such as solubility, stability, and the presence of functional groups that might interact with biological molecules. Its carboxylic acid group can form salts, affecting solubility and absorption.
Neurotransmitter Interaction
Research indicates that cis-3-AI may mimic natural amino acids, potentially affecting receptor binding and signaling pathways. Studies have shown that it can modulate the activity of neurotransmitters such as glutamate and GABA, suggesting applications in treating neurological disorders where these neurotransmitters are dysregulated.
In Vitro Studies
In vitro studies have demonstrated that cis-3-AI exhibits moderate cytotoxicity against various cancer cell lines. For example, it showed an IC₅₀ value of 86 μM against liver cancer cells (WRL-68). Quantitative structure-activity relationship (QSAR) studies indicate that similar compounds can inhibit enzymes critical for cancer progression.
Case Studies
-
Neuroprotective Effects
A study explored the neuroprotective effects of cis-3-AI in models of neurodegeneration. Results indicated that treatment with cis-3-AI significantly reduced neuronal cell death and improved functional outcomes in animal models. -
Antiviral Activity
Preliminary findings suggest that cis-3-AI may possess antiviral properties, particularly against hepatitis C virus (HCV). The compound was tested alongside standard antiviral therapies and showed enhanced efficacy when combined with other agents.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| 3-Amino-2-indanecarboxylic acid | Beta-amino acid | Different stereochemistry |
| 2-Amino-1-indanecarboxylic acid | Beta-amino acid | Varying position of functional groups |
| 1-Amino-2-indanecarboxylic acid | Beta-amino acid | Distinct structural properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
